molecular formula C13H14N2O3 B6385692 (2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine CAS No. 1261896-47-2

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine

Cat. No.: B6385692
CAS No.: 1261896-47-2
M. Wt: 246.26 g/mol
InChI Key: LAJRXLKLPIXHFW-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with hydroxy groups at positions 2 and 4, and a 4-ethoxy-2-methylphenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-2-methylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxy groups and the ethoxy-2-methylphenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4)-Dihydroxy-5-(4-methoxy-2-methylphenyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

    (2,4)-Dihydroxy-5-(4-propoxy-2-methylphenyl)pyrimidine: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (2,4)-Dihydroxy-5-(4-ethoxy-2-methylphenyl)pyrimidine provides unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from its analogs with different alkoxy groups.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-9-4-5-10(8(2)6-9)11-7-14-13(17)15-12(11)16/h4-7H,3H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJRXLKLPIXHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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